molecular formula C13H9F2N B1333621 4-Fluoro-N-(4-fluorobenzylidene)aniline CAS No. 39769-09-0

4-Fluoro-N-(4-fluorobenzylidene)aniline

Cat. No.: B1333621
CAS No.: 39769-09-0
M. Wt: 217.21 g/mol
InChI Key: FRNJXANITCYEMD-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-fluorobenzylidene)aniline is a useful research compound. Its molecular formula is C13H9F2N and its molecular weight is 217.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A novel synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by reduction of nitro groups, was developed. This method produced aniline oligomers, specifically Ph/NH2 and NH2/NH2 tetramers, with distinct isomeric forms in different oxidation states, characterized through various spectroscopic methods (Kulszewicz-Bajer, Różalska, & Kuryłek, 2004).

Reactions and Derivatives

  • Research on the Vilsmeier reaction with N-benzyl N-cyanoethyl-4-methylaniline derivatives, including fluoro derivatives, showed varied results, indicating the diverse reactivity and potential applications of these compounds (Shawcross & Stanforth, 1989).

Structural and Vibrational Analysis

  • A study on 4-Methoxy-N-(nitrobenzylidene)-aniline explored its structural, vibrational, chemical, and antimicrobial properties. Molecular dynamic simulations and drug likeness were also investigated, providing insights into the compound's applications in various scientific fields (Bravanjalin Subi, Arul Dhas, Balachandran, & Hubert Joe, 2022).

Mesomorphic and Liquid Crystal Properties

  • A study on binary mixtures involving 4-(4′-n-butyloxybenzo yloxy)benzylidene-4″-fluoro aniline among other compounds revealed insights into their liquid crystalline behavior and phase transitions. This highlights their potential application in materials science and technology (Dave, Patel, & Bhatt, 2013).

Applications in Material Science

  • Research on fluorinated Schiff base liquid crystals, including compounds with 4-fluorobenzylidene aniline, demonstrated their mesomorphic properties and potential utility in advanced materials science, particularly in the development of new liquid crystalline materials (Ha & Lee, 2014).

The research on 4-Fluoro-N-(4-fluorobenzylidene)aniline and its derivatives showcases its diverse applications, particularly in synthetic methods, material science, and structural analysis. These studies contribute to a deeper understanding of the compound’s properties and potential uses in various scientific disciplines.

Scientific Research Applications of this compound

Synthesis and Spectroscopic Properties

This compound, a type of aniline derivative, has been used in synthesizing oligomers for research. A study by Kulszewicz-Bajer et al. (2004) developed a synthetic method involving SNAr coupling of 4-fluoronitrobenzene to arylamines, followed by nitro group reduction. This method prepared aniline oligomers characterized by various spectroscopic techniques, revealing insights into their structural and electronic properties (Kulszewicz-Bajer, I., Różalska, I., & Kuryłek, M., 2004).

Vibrational and Structural Analysis

Research on derivatives of this compound, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has provided deeper knowledge about their structural and vibrational characteristics. The study by Subi et al. (2022) used spectroscopic methods and computational tools like density functional theory (DFT) to analyze molecular geometry and vibrational frequencies, contributing to the understanding of these compounds' chemical and physical properties (Subi, E. B., Dhas, D. A., Balachandran, S., & Joe, I. H., 2022).

Pharmaceutical Research

Although not directly involving this compound, related research in pharmaceutical applications explores the synthesis and biological activity of similar aniline derivatives. For example, the study by El-Atawy et al. (2021) on N-4-florobenzylidene-4-(alkoxy)benzenamine derivatives, highlights the importance of these compounds in developing new pharmaceutical agents, including their mesomorphic and computational characterizations (El-Atawy, M. A., Naoum, M., Al‐Zahrani, S., & Ahmed, H., 2021).

Photochemistry and Liquid Crystal Research

Further applications of similar aniline derivatives include studies in photochemistry and the development of liquid crystals. The work by Ohta and Tokumaru (1975) on N-(4-Dimethylaminobenzylidene)aniline, for example, contributes to understanding the photochemical behavior of these compounds, which is significant for developing new materials and technologies (Ohta, H., & Tokumaru, K., 1975).

Safety and Hazards

4-Fluoro-N-(4-fluorobenzylidene)aniline may cause skin and eye irritation. It is harmful if swallowed, inhaled, or absorbed through the skin . It may also cause irritation of the digestive tract and respiratory tract irritation .

Properties

IUPAC Name

N,1-bis(4-fluorophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNJXANITCYEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370393
Record name 4,4'-Difluorobenzylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39769-09-0
Record name 4-Fluoro-N-[(4-fluorophenyl)methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39769-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Difluorobenzylideneaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Fluorobenzylidene)-4-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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